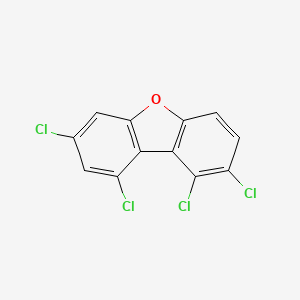

1,2,7,9-Tetrachlorodibenzofuran

Description

1,2,7,9-Tetrachlorodibenzofuran (1,2,7,9-TCDF) is a polychlorinated dibenzofuran (PCDF) congener with four chlorine substituents at the 1, 2, 7, and 9 positions of the dibenzofuran structure. PCDFs are persistent organic pollutants (POPs) formed as byproducts in industrial processes such as waste incineration, pesticide synthesis, and PCB production .

Properties

IUPAC Name |

1,2,7,9-tetrachlorodibenzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl4O/c13-5-3-7(15)10-9(4-5)17-8-2-1-6(14)12(16)11(8)10/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDMFRPIFZAKMLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1OC3=C2C(=CC(=C3)Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40232540 | |

| Record name | 1,2,7,9-Tetrachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40232540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83704-26-1 | |

| Record name | 1,2,7,9-Tetrachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083704261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,7,9-Tetrachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40232540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,7,9-TETRACHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EO5HN0F1TK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

1,2,7,9-Tetrachlorodibenzofuran is not purposefully manufactured but is formed as a by-product of industrial processes involving chlorine . These processes include the production of chlorinated pesticides, incineration of waste materials, and thermal decomposition of organochlorine compounds . The formation of this compound typically occurs under conditions such as high temperatures (over 150°C), alkaline mediums, and exposure to UV light or radical-forming substances .

Chemical Reactions Analysis

1,2,7,9-Tetrachlorodibenzofuran undergoes various chemical reactions, including:

Substitution: Chlorine atoms in this compound can be substituted by other atoms or groups through nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen, metals, and strong oxidizing agents . The major products formed from these reactions are various chlorinated derivatives of dibenzofuran .

Scientific Research Applications

1,2,7,9-Tetrachlorodibenzofuran has been studied extensively in scientific research due to its environmental persistence and potential health impacts . Some of its applications include:

Environmental Studies: Research on the environmental impact and behavior of persistent organic pollutants.

Toxicology: Studies on the toxic effects of chlorinated dibenzofurans on human health and ecosystems.

Analytical Chemistry: Development of methods for detecting and quantifying chlorinated dibenzofurans in environmental samples.

Mechanism of Action

The mechanism by which 1,2,7,9-Tetrachlorodibenzofuran exerts its effects involves binding to the aryl hydrocarbon receptor (AHR), a ligand-activated transcriptional activator . This binding leads to the activation of genes involved in various biological processes, including detoxification and metabolism . The activation of AHR and its target genes can result in toxic effects such as immunotoxicity, carcinogenicity, and disruption of lipid metabolism .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The position of chlorine atoms critically influences the physicochemical properties and environmental behavior of PCDFs.

- Key Insight: Lateral chlorine substitutions (e.g., 2,3,7,8-TCDF) enhance stability and resistance to degradation compared to non-lateral isomers like 1,2,7,9-TCDF .

Toxicity Profiles

Toxicity varies significantly with chlorine substitution patterns.

^a AhR = Aryl hydrocarbon receptor binding affinity, a key mechanism of dioxin-like toxicity.

- Key Insight: 2,3,7,8-TCDF is the most toxic TCDF isomer, with an LD₅₀ of 1000 µg/kg in primates, while non-lateral isomers like 1,2,7,9-TCDF likely exhibit reduced toxicity due to weaker AhR binding .

Environmental Degradation and Bioremediation

Degradation rates depend on chlorine substitution and remediation methods.

- Key Insight: Lateral chlorine substitutions in 2,3,7,8-TCDF hinder degradation, whereas non-lateral isomers may be more amenable to microbial dechlorination .

Comparison with Higher-Chlorinated Congeners

Hexachlorodibenzofurans (HxCDFs) and pentachlorodibenzofurans (PeCDFs) exhibit greater persistence but often lower toxicity than 2,3,7,8-TCDF.

Biological Activity

1,2,7,9-Tetrachlorodibenzofuran (TCDF) is a member of the chlorinated dibenzofuran family, which is structurally related to polychlorinated dibenzo-p-dioxins (PCDDs). These compounds are known for their environmental persistence and potential toxicological effects. This article reviews the biological activity of TCDF, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

TCDF exerts its biological effects primarily through the activation of the aryl hydrocarbon receptor (AhR) . This receptor is a ligand-activated transcription factor that mediates the effects of various environmental toxins. Upon activation by TCDF, AhR translocates to the nucleus and initiates the transcription of genes involved in xenobiotic metabolism and other physiological processes.

Key Points:

- AhR Activation : TCDF binds to AhR, leading to altered gene expression.

- Enzyme Induction : Increases the expression of cytochrome P450 enzymes involved in drug metabolism.

- Toxicological Implications : Can lead to adverse effects such as immunotoxicity, endocrine disruption, and carcinogenicity.

Biological Effects

The biological activity of TCDF has been studied extensively in laboratory settings. Below are some documented effects:

| Biological Effect | Description |

|---|---|

| Immunotoxicity | Suppresses immune responses in animal models, particularly affecting T-cell function. |

| Endocrine Disruption | Alters hormone levels and can mimic or inhibit hormone action. |

| Carcinogenic Potential | Associated with increased cancer risk in animal studies; promotes tumorigenesis initiated by other carcinogens. |

| Developmental Toxicity | Can cause developmental abnormalities in offspring when exposure occurs during pregnancy. |

Case Study 1: Immunotoxicity in Rodents

A study examined the immunotoxic effects of TCDF in Wistar rats. The results indicated significant reductions in T-cell proliferation and altered cytokine production after exposure to TCDF at varying doses. The findings suggest that even low doses can have profound effects on immune function.

Case Study 2: Endocrine Disruption

Research investigating the endocrine-disrupting properties of TCDF showed that exposure led to altered thyroid hormone levels in exposed rats. The study highlighted a dose-dependent response where higher concentrations resulted in more significant hormonal disruptions.

Pharmacokinetics Research

A pharmacokinetic study involving rats treated with TCDF revealed that the compound accumulates in adipose tissues over time, leading to prolonged biological effects. The study utilized a compartmental model to describe how TCDF affects vitamin A metabolism, indicating potential disruptions in lipid-soluble vitamin processing due to altered liver function.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.